

# Technical Support Center: Overcoming Poor Oral Bioavailability of Valbenazine Tosylate

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## Compound of Interest

Compound Name: Valbenazine tosylate

Cat. No.: B611625

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of **Valbenazine tosylate** in a research setting.

## Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of **Valbenazine tosylate** and why is it not 100%?

A1: The absolute oral bioavailability of Valbenazine is approximately 49%<sup>[1][2][3][4][5][6][7]</sup>. Several factors contribute to this incomplete bioavailability:

- **First-Pass Metabolism:** Valbenazine is extensively metabolized in the liver, primarily by hydrolysis and the cytochrome P450 enzyme CYP3A4/5, before it can reach systemic circulation<sup>[1][8][9]</sup>. Its active metabolite, (+)- $\alpha$ -dihydrotrabenazine ([+]- $\alpha$ -HTBZ), is further metabolized by CYP2D6<sup>[1][8][9]</sup>.
- **Aqueous Solubility:** **Valbenazine tosylate** is characterized as being slightly soluble in water<sup>[4]</sup>. One prediction lists its water solubility at a low 0.0383 mg/mL<sup>[10]</sup>. Poor aqueous solubility can limit the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.
- **Physicochemical Properties:** The inherent properties of the drug molecule, such as its molecular size and lipophilicity, also play a role in its ability to permeate the intestinal membrane<sup>[11]</sup>.

Q2: How does food intake affect the bioavailability of **Valbenazine tosylate**?

A2: The administration of Valbenazine with a high-fat meal has been shown to decrease the maximum plasma concentration (C<sub>max</sub>) of Valbenazine by approximately 47% and the total exposure (AUC) by about 13%[\[1\]\[2\]\[3\]\[4\]](#). However, the C<sub>max</sub> and AUC of its primary active metabolite, (+)- $\alpha$ -HTBZ, are unaffected by food[\[1\]\[2\]\[3\]\[4\]](#).

Q3: What is the role of the tosylate salt form in Valbenazine's bioavailability?

A3: The tosylate salt of Valbenazine is specifically used to enhance the drug's stability and bioavailability[\[12\]](#). Salt formation is a common strategy to improve the solubility and dissolution rate of a drug. Different salt forms and crystalline structures (polymorphs) of a drug can have different physicochemical properties, which in turn can influence bioavailability[\[13\]\[14\]](#).

Q4: Are there known drug interactions that can alter the bioavailability or exposure of Valbenazine?

A4: Yes, co-administration with strong inhibitors of CYP3A4 or CYP2D6 can increase the plasma concentrations of Valbenazine and its active metabolite, potentially increasing the risk of adverse effects[\[1\]\[7\]](#). Conversely, strong CYP3A4 inducers are not recommended as they can decrease the exposure to Valbenazine and its active metabolite, potentially reducing efficacy[\[7\]](#).

## Troubleshooting Guide: Strategies to Enhance Oral Bioavailability

If your research requires modification of the **Valbenazine tosylate** formulation to improve its oral bioavailability, consider the following established pharmaceutical strategies.

### Issue 1: Poor Dissolution Rate Due to Low Aqueous Solubility

Solution: Enhance the dissolution rate by increasing the effective surface area of the drug powder or by modifying its physical state.

Suggested Approaches:

- Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution[15][16].
  - Micronization: Can be achieved using techniques like air-jet milling to obtain particle sizes in the range of 2-5  $\mu\text{m}$ [17].
  - Nanonization: Further reduction to the 100-250 nm range can be achieved through methods like high-pressure homogenization or ball milling, creating nanocrystals[15][17].
- Amorphous Solid Dispersions: Dispersing **Valbenazine tosylate** in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state[16].
  - Hot Melt Extrusion: This involves melting the drug with a polymer and extruding the mixture[15].
  - Spray Drying: A solution of the drug and polymer is rapidly dried to form an amorphous powder.

## Issue 2: Inefficient Absorption Across the Gastrointestinal Membrane

Solution: Utilize lipid-based or encapsulation formulations to improve drug solubilization in the GI tract and facilitate absorption.

Suggested Approaches:

- Lipid-Based Formulations: These formulations can improve drug solubilization and take advantage of lipid absorption pathways.
  - Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids[15][17]. This enhances the solubilization and absorption of lipophilic drugs.
- Complexation:

- Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules in their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility[15][17].

## Data Presentation

Table 1: Pharmacokinetic Properties of Valbenazine

Parameter	Value	Reference(s)
Absolute Oral Bioavailability	~49%	[1][2][3][4][5][6][7]
Time to Max. Concentration (Tmax) - Valbenazine	0.5 - 1.0 hours	[1][2][8]
Time to Max. Concentration (Tmax) - Active Metabolite	4 - 8 hours	[2][3][8]
Effect of High-Fat Meal on Valbenazine	Cmax ↓ ~47%, AUC ↓ ~13%	[1][2][3][4]
Effect of High-Fat Meal on Active Metabolite	Unaffected	[1][2][3][4]
Plasma Protein Binding - Valbenazine	>99%	[1][8]
Plasma Protein Binding - Active Metabolite	~64%	[1][8]
Half-life (Valbenazine and Active Metabolite)	15 - 22 hours	[1][8]

Table 2: Comparison of Bioavailability Enhancement Strategies

Strategy	Mechanism of Action	Potential Advantages	Potential Disadvantages
Micronization/Nanonization	Increases surface area for dissolution.	Widely applicable, relatively simple technology.	Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions	Converts crystalline drug to a higher energy, more soluble amorphous state.	Significant increase in solubility and dissolution rate.	Amorphous form can be physically unstable and recrystallize over time.
Self-Emulsifying Drug Delivery Systems (SEDDS)	Forms a micro/nano-emulsion in the GI tract, increasing drug solubilization.	Enhances absorption via lymphatic pathways; protects drug from degradation.	Requires careful selection of lipids and surfactants; potential for GI irritation.
Cyclodextrin Complexation	Forms an inclusion complex where the drug is encapsulated, increasing its solubility.	High versatility; can be used for various routes of administration.	Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins.

## Experimental Protocols

### Protocol 1: Preparation of Valbenazine Tosylate Solid Dispersion by Solvent Evaporation

- Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
- Dissolution: Dissolve both **Valbenazine tosylate** and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

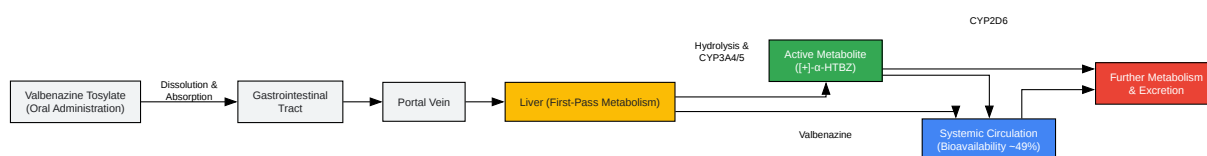
- **Solvent Evaporation:** Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
- **Drying:** Dry the resulting solid film/powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- **Milling and Sieving:** Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to ensure particle size uniformity.
- **Characterization:** Analyze the solid dispersion for drug content, dissolution enhancement (in vitro dissolution testing), and physical state (using DSC and XRD to confirm amorphous nature).

## Protocol 2: Formulation of a Liquid SEDDS for Valbenazine Tosylate

- **Excipient Screening:** Determine the solubility of **Valbenazine tosylate** in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
- **Ternary Phase Diagram Construction:** Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
- **Formulation Preparation:** Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Gently heat (if necessary) to ensure homogeneity.
- **Drug Loading:** Dissolve **Valbenazine tosylate** in the prepared vehicle with continuous stirring until a clear solution is obtained.
- **Evaluation:**
  - **Self-Emulsification Test:** Add a small volume (e.g., 1 mL) of the formulation to a larger volume of aqueous media (e.g., 250 mL of water) with gentle agitation and observe the formation of the emulsion.

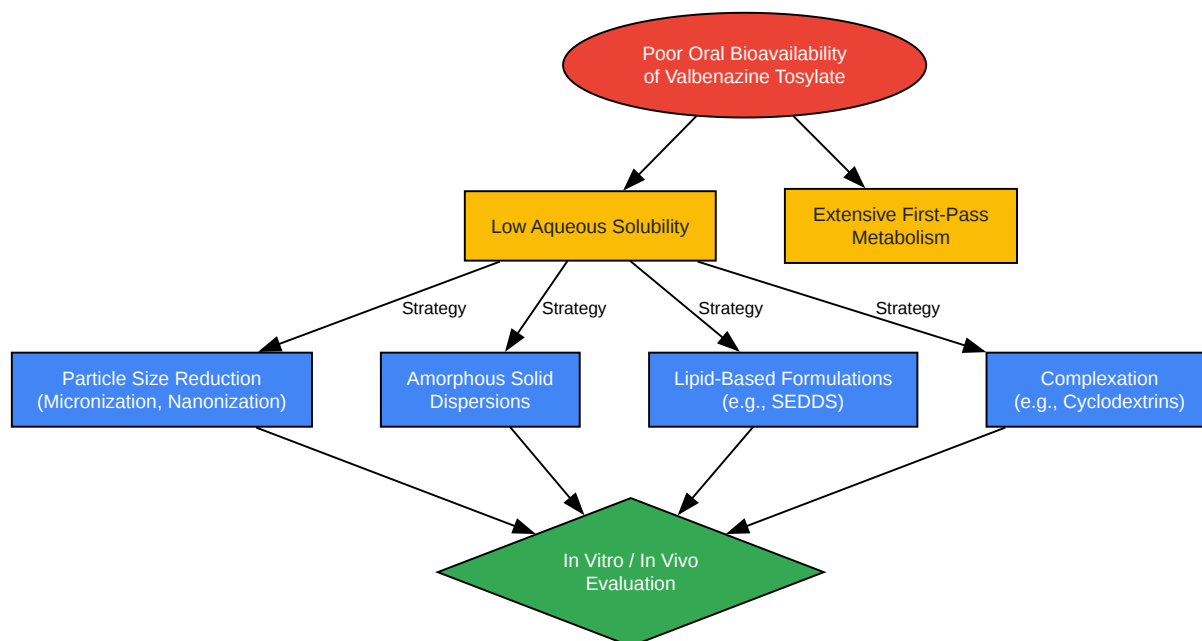
- Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.
- In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to assess the release of Valbenazine from the SEDDS formulation.

## Visualizations



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Caption: Metabolic pathway of **Valbenazine tosylate** after oral administration.



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Caption: Workflow for selecting a bioavailability enhancement strategy.

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